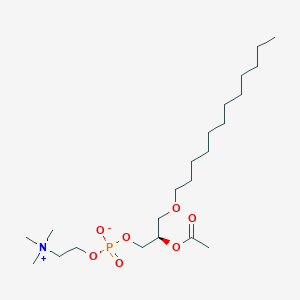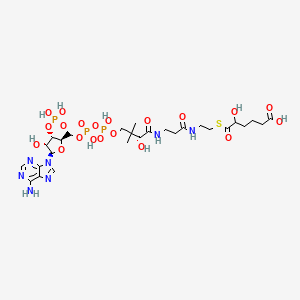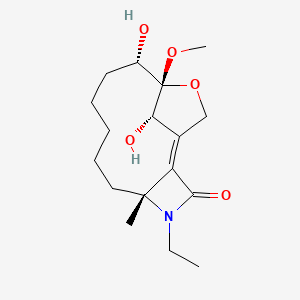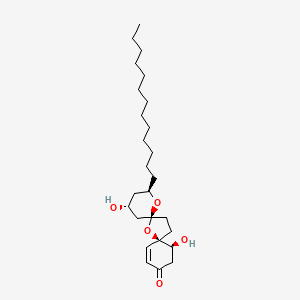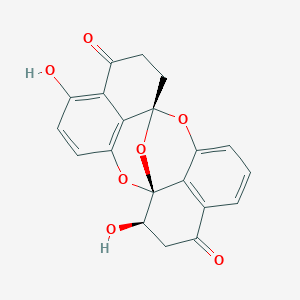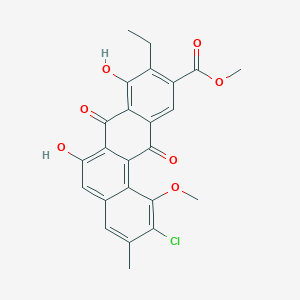
Chlorocyclinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocyclinone A: est un membre de la famille des angucyclines, connues pour leurs structures complexes et leurs activités biologiques significatives. Ce composé est caractérisé par sa structure chlorée et est dérivé du mycélium d'espèces de Streptomyces
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de la chlorocyclinone A implique plusieurs étapes clés, notamment l'utilisation de réactions de couplage croisé de Suzuki-Miyaura catalysées par le palladium et de réactions de métathèse carbonyl-oléfine cycliques catalysées par le fer . Le processus commence par l'assemblage du produit biaryle, qui est ensuite soumis à des réactions de cyclisation pour former le squelette d'angucycline souhaité. L'oxydation en fin de synthèse avec du chlorure de ruthénium et un oxydant conduit à la formation de composés chlorés .
Méthodes de production industrielle: La this compound est généralement produite par des procédés de fermentation impliquant des espèces de Streptomyces. Le mycélium de ces bactéries est cultivé dans des conditions spécifiques pour maximiser le rendement en this compound . Le composé est ensuite extrait et purifié à l'aide de diverses techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions: La chlorocyclinone A subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont cruciales pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants:
Oxydation: Des oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène sont utilisés pour oxyder la this compound.
Réduction: Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.
Substitution: Les réactions d'halogénation utilisant du chlore ou du brome sont courantes pour introduire des atomes d'halogène dans la structure.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés chlorés de la this compound, qui présentent des activités biologiques accrues .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique:
Chimie: Elle est utilisée comme précurseur pour la synthèse d'autres dérivés d'angucycline complexes.
Mécanisme d'action
La this compound exerce ses effets en interagissant avec des cibles et des voies moléculaires spécifiques. Elle antagonise l'activation du récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ), un récepteur nucléaire impliqué dans la régulation du métabolisme du glucose et des lipides . En inhibant l'activation du PPAR-γ, la this compound peut moduler les voies métaboliques et potentiellement traiter les troubles métaboliques tels que le diabète de type 2 .
Applications De Recherche Scientifique
Chlorocyclinone A has a wide range of scientific research applications:
Mécanisme D'action
Chlorocyclinone A exerts its effects by interacting with specific molecular targets and pathways. It antagonizes the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in regulating glucose and lipid metabolism . By inhibiting PPAR-γ activation, this compound can modulate metabolic pathways and potentially treat metabolic disorders such as type 2 diabetes .
Comparaison Avec Des Composés Similaires
La chlorocyclinone A est unique parmi les composés d'angucycline en raison de sa structure chlorée et de sa puissante activité biologique. Des composés similaires comprennent:
Chlorocyclinone B, C et D: Ce sont d'autres angucyclinones chlorées isolées de la même espèce de Streptomyces.
Allocyclinones: Ces angucyclinones hyperchlorées possèdent des activités antibactériennes similaires et sont produites par différents taxons microbiens.
La this compound se démarque par son activité antagoniste spécifique contre le PPAR-γ, qui n'est pas couramment observée dans d'autres composés d'angucycline .
Propriétés
Formule moléculaire |
C24H19ClO7 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |
InChI |
InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3 |
Clé InChI |
NFJVYTZFJNVKBA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C4C=C(C(=C(C4=C3C2=O)OC)Cl)C)O)C(=O)OC |
Synonymes |
chlorocyclinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


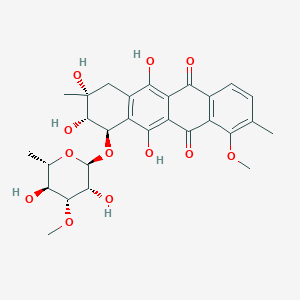

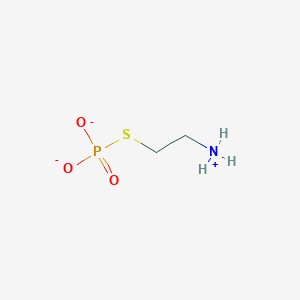
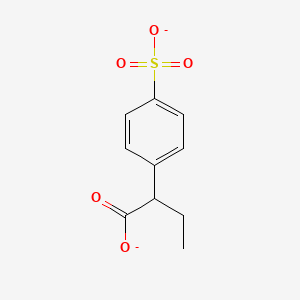
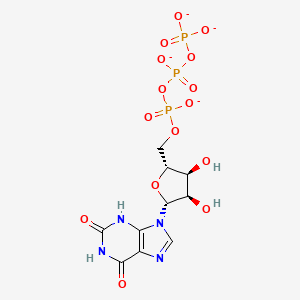
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)

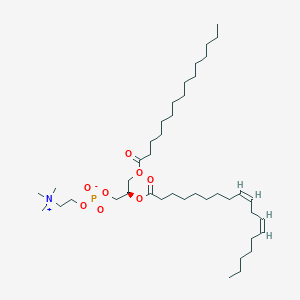
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
